Journal Name:Doklady Chemistry
Journal ISSN:0012-5008
IF:0.645
Journal Website:http://link.springer.com/journal/10631
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:77
Publishing Cycle:Monthly
OA or Not:Not
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-06-10 , DOI:
10.1021/acsmaterialsau.2c00033
Achieving kinetic control to synthesize metastable compounds is a challenging task, especially in solid-state reactions where the diffusion is slow. Another challenge is the unambiguous crystal structure determination for metastable compounds when high-quality single crystals suitable for single-crystal X-ray diffraction are inaccessible. In this work, we report an unconventional means of synthesis and an effective strategy to solve the crystal structure of an unprecedented metastable compound LiNi12B8. This compound can only be produced upon heating a metastable layered boride, HT-Li0.4NiB (HT: high temperature), in a sealed niobium container. A conventional heating and annealing of elements do not yield the title compound, which is consistent with the metastable nature of LiNi12B8. The process to crystallize this compound is sensitive to the annealing temperature and dwelling time, a testament to the complex kinetics involved in the formation of the product. The unavailability of crystals suitable for single-crystal X-ray diffraction experiments prompted solving the crystal structure from high-resolution synchrotron powder X-ray diffraction data. This compound crystallizes in a new structure type with space group I4/mmm (a = 10.55673(9) Å, c = 10.00982(8) Å, V = 1115.54(3) Å3, Z = 6). The resulting complex crystal structure of LiNi12B8 is confirmed by scanning transmission electron microscopy and solid-state 11B and 7Li NMR spectroscopy analyses. The extended Ni framework with Li/Ni disorder in its crystal structure resulted in the spin-glass or cluster glass type magnetic ordering below 24 K. This report illustrates a “contemporary twist” to traditional methodologies toward synthesizing a metastable compound and provides a recipe for solving structures by combining the complementary characterization techniques in the cases where the traditionally used single-crystal X-ray diffraction method is nonapplicable.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-01-25 , DOI:
10.1021/acsmaterialsau.2c00070
For indoor light harvesting, the adjustable band gap of molecular semiconductors is a significant advantage relative to many inorganic photovoltaic technologies. However, several challenges have to be overcome that include processability in nonhalogenated solvents, sufficiently high thicknesses (>250 nm) and high efficiencies at illuminances typically found in indoor environments. Here, we report on the development and application of new methods to quantify and identify performance losses based on thickness- and intensity-dependent current density–voltage measurements. Furthermore, we report on the fabrication of solar cells based on the blend PBDB-T:F-M processed in the nonhalogenated solvent o-xylene. In the low-intensity regime, insufficiently high shunt resistances limit the photovoltaic performance and by analyzing current density voltage–curves for solar cells with various shunt resistances we find that ∼100 kΩ cm2 are required at 200 lux. We provide a unified description of fill factor losses introducing the concept of light-intensity-dependent apparent shunts that originate from incomplete and voltage-dependent charge collection. In experiment and simulation, we show that good fill factors are associated with a photo-shunt inversely scaling with intensity. Intensity regions with photo-shunt resistances close to the dark-shunt resistance are accompanied by severe extraction losses. To better analyze recombination, we perform a careful analysis of the light intensity and thickness dependence of the open-circuit voltage and prove that trap-assisted recombination dominates the recombination losses at low light intensities.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-07-11 , DOI:
10.1021/acsmaterialsau.3c00030
We herein report the synthesis and characterization of a series of twisted and conjugated 9,9′-bifluorenylidene (BF) derivatives and a ladder-shaped cyclic dimer (CBF) bearing eight long alkoxy chains at peripheral positions. These contorted aromatics formed hexagonal columnar liquid crystalline mesophases over a wide temperature range, including room temperature. Ambipolar carrier transport properties with electron and hole mobility values of approximately 10–4 and 10–5 cm2 V–1 s–1, respectively, were achieved for the BF derivatives forming a monodomain orientation at ambient temperature.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-07-20 , DOI:
10.1021/acsmaterialsau.3c00044
Redox flow batteries (RFBs) are of recent interest to store harvested renewable energy for improving grid reliability and utilization. In this study, we synthesized and characterized a series of phenyl acrylate-based UV-cross-linked anion exchange membranes (AEMs) and explored the performance of these AEMs in a model non-aqueous RFB under model conditions. Infrared spectroscopy was utilized to confirm the incorporation of ion carriers in the phenyl acrylate backbone. The electrochemical performance was compared with the commercial Fumasep membrane Fuma-375 based on high stability in non-aqueous solvents, high permeability to the charge-carrying ion, low resistance, low crossover of the redox-active molecules, and low cost. Our results show 55% total capacity retention through 1000 charge/discharge cycles because of low crossover as compared to the Fumasep commercial membrane which retained only 28% capacity. This result is promising in understanding and developing next-generation AEMs for non-aqueous RFBs and other electrochemical systems utilizing organic solvents.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-07-10 , DOI:
10.1021/acsmaterialsau.3c00027
The use of poly(ε-caprolactone) (PCL) for biomedical applications is well established, particularly for permanent implants, due to its slow degradation rate, suitable mechanical properties, and biocompatibility. However, the slow degradation rate of PCL limits its application for short-term and temporary biomedical applications where bioabsorbability is required. To enhance the properties of PCL and to expand its biomedical applications, we developed an approach to produce PCL membranes with tunable degradation rates, mechanical properties, and biofunctional features. Specifically, we utilized electrospinning to create fibrous PCL membranes, which were then chemically modified using potassium permanganate to alter their degradability while having minimal impact on their fibrous morphology. The effects of the chemical treatments were investigated by treating the samples for different time periods ranging from 6 to 48 h. After the 48 h treatment, the membrane degraded by losing 25% of its mass over 12 weeks in degradation studies, while maintaining its mechanical strength and exhibiting superior biofunctional features. Our results suggest that this approach for developing PCL with tailored properties could have significant potential for a range of biomedical applications.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-09-20 , DOI:
10.1021/acsmaterialsau.2c00052
Numerous adsorbents have been developed to extract water from air by sorption-based atmospheric water harvesting (SAWH). However, laboratory-level studies on the water uptake performance of adsorbents usually use materials with small mass such as microgram or milligram level. These findings may not be well adapted to scale-up applications. Moreover, other problems such as low thermal conductivity and structural instability may arise when the adsorbent is in the powder form. Herein, the effect of dosage scale-up on the water uptake performance of metal–organic framework (MOF) was studied. A compression method was proposed to shape the MOF powder into a block, and three MOFs (CAU-10-H, MOF-303, Ni2Cl2(BTDD)) were selected as test samples. The water uptake capacity, sorption kinetics, and adsorption isotherm of both powder and block materials were tested. Through qualitative and quantitative analysis, it was found that from small-scale powder materials to block materials, the step point of the water adsorption isotherm exhibited hysteresis, the water uptake capacity had diminished by about half, the time for MOFs reaching the saturation state increased by 10–20 times, and the adsorption rate coefficient was attenuated by more than 80%. These findings provide useful guidance and new insights for the future research of SAWH, which can help to bridge the gap between material science and engineering application.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-12-08 , DOI:
10.1021/acsmaterialsau.2c00076
As the Editors of ACS Materials Au, we are excited to share with you our inaugural Rising Stars in Materials Science! These 17 early career materials researchers from around the world are pushing scientific boundaries, conducting impactful research at the forefront of fundamental or applied research, and interfacing with other disciplines. Each of these Rising Stars has contributed a fantastic peer-reviewed Article, Letter, Perspective, or Review to the journal, and we are delighted to gather these contributions into a virtual special issue, showcasing the ACS Materials Au 2022 Rising Stars in Materials Science. The 2022 Rising Stars collection represents the breadth and depth of the discipline and provides new insights and directions for advancing materials research. ACS Materials Au’s 2022 Rising Stars in Materials Science. To introduce you to these scientists and their research, we are pleased to provide brief biographies and links to their contributions in the collection. We hope you enjoy getting to know these Rising Stars as much as we have, and that their science inspires you, as it does us! The novel biomaterials and polymers being developed by Dr. Brisbois and her research group hold great potential to overcome major biomedical device-associated challenges by providing hemocompatible, antimicrobial, and anti-inflammatory properties at device interfaces. Elizabeth J. Brisbois is currently an Assistant Professor in the School of Chemical, Materials, & Biomedical Engineering at the University of Georgia. She completed her National Institutes of Health Individual F32 Postdoctoral Fellowship at the University of Michigan Medical School in the Department of Surgery, where she worked in the Extracorporeal Life Support (ECLS) laboratory under the direction of Dr. Robert H. Bartlett (Emeritus Surgeon). She completed her Ph.D. in Chemistry at the University of Michigan in 2014 under the supervision of Dr. Mark E. Meyerhoff. She also obtained a B.S. degree in Chemistry and a B.S.Ed. in Secondary Education at Concordia University Nebraska in 2008. Dr. Brisbois’ current research is focused in the fields of polymeric biomaterials and the development of therapeutic biomolecules aimed at addressing challenges related to medical devices, diseases, and patient care. Her translational research aims to design novel multifunctional polymers and small molecule therapeutics, characterize these biomaterials for their properties in vitro, and evaluate their potential biomedical applications in clinically relevant animal models. More information about Dr. Brisbois and her research can be found here: http://brisboislab.uga.edu. Dr. Brisbois’ Rising Stars Review is titled “Recent Developments in Multifunctional Antimicrobial Surfaces and Applications toward Advanced Nitric Oxide-Based Biomaterials” (DOI: 10.1021/acsmaterialsau.2c00040). Dr. Canepa’s approaches can simulate a temperature–composition phase diagram in a fraction of the time usually needed by real experiments. This is crucial for the development of the next generation of electrode materials for power-hungry applications. Pieremanuele Canepa is an Assistant Professor in the Department of Materials Science and Engineering at the National University of Singapore (NUS) and has a joint appointment with the Department of Chemical and Biomolecular Engineering at the same institution. Dr. Canepa is also part of the Singapore-MIT Alliance. Between June 2013 and November 2016, Dr. Canepa was a Postdoctoral fellow under the guidance of Prof. Gerbrand Ceder initially at the Massachusetts Institute of Technology and later at Lawrence Berkeley National Laboratory. Between November 2016 and August 2018, Dr. Canepa was an independent Ramsay Memorial Fellow at the University of Bath. He received his bachelor’s (2006) and master’s (2008) degrees in Chemistry from the University of Torino. In 2012, Dr. Canepa was awarded his Ph.D. in Chemistry from the University of Kent under the supervision of Prof. Maria Alfredsson. At NUS Dr. Canepa runs the CARE research laboratory, which applies and develops computational methods to advance the understanding of materials properties for energy storage and conversion. The models derived from this research contribute to the rational design of new materials for clean energy technologies, such as electrode materials for batteries, ionic conductors, and liquid electrolytes for energy-dense and sustainable energy storage systems. More information about Dr. Canepa and his research can be found here: https://caneparesearch.org. Dr. Canepa’s Rising Stars Perspective is titled “Pushing Forward Simulation Techniques of Ion Transport in Ion Conductors for Energy Materials” (DOI: 10.1021/acsmaterialsau.2c00057). “Modelling Matters for Energy Revolution and Sustainable Environment” – the motto of my research. (S. Chakraborty) Sudip Chakraborty is leading the MAterials Theory for Energy Scavenging group (MATES Lab) in India’s premier theoretical research institute, Harish-Chandra Research Institute (HRI) Allahabad (Prayagraj), an Aided Institute of the Department of Atomic Energy, Government of India. After completing his Ph.D. on modeling semiconductor quantum dots, in a collaboration between Bhabha Atomic Research Centre (BARC) and University of Pune, he moved to Max Planck Institute, Düsseldorf, in March, 2011 as a Max Planck Postdoctoral Fellow. In February, 2013, he joined the Materials Theory Division, Uppsala University. In March, 2019, he came back to India and established his group in the Department of Physics, Indian Institute of Technology (IIT) Indore, as an Assistant Professor. Since May, 2021, he has been working at HRI, Allahabad as Reader. His current research group mainly focuses on development and application of electronic structure calculations for energy materials. He recently started working on materials properties for neuromorphic computing. More information about Dr. Chakraborty and his research can be found here: https://sudiphys.wixsite.com/ceslab-sudip/research-group. Dr. Chakraborty’s Rising Stars Perspective is titled: “Rationalization of Double Perovskite Oxides as Energy Materials: A Theoretical Insight from Electronic and Optical Properties” (DOI: 10.1021/acsmaterialsau.2c00031). The use of surface-supported clusters as molecular cocatalysts is a promising way to address the complexity that the design of modern photocatalytic materials entails. (A. Cherevan) Alexey Cherevan is currently a subgroup leader at TU Wien. After receiving his master’s degree in Chemistry (Moscow State University, 2010), he was awarded a Ph.D. scholarship from the Graduate School of Chemistry of Münster University (2011), which allowed him to pursue a doctoral degree in the fields of heterogeneous catalysis and hybrid nanomaterials, under the supervision of Prof. Dominik Eder. Supported by the Ewald-Wicke Scholarship (2012), Dr. Cherevan had the opportunity to visit the group of Prof. K. Domen (University of Tokyo), which helped him to complete his Ph.D. degree with distinction in 2014. After a short period of postdoctoral training with Prof. Dominik Eder (University of Münster, 2014–2015), Dr. Cherevan joined the division of Molecular Materials Chemistry of the TU Wien (2015) as a subgroup leader. Dr. Cherevan’s research group explores all-inorganic oxo- and thiometalate clusters in light-driven catalytic applications, aiming to generate green hydrogen and other solar fuels. More information on Dr. Cherevan and his research can be found here: https://www.tuwien.at/en/tch/mmc/team/dr-alexey-cherevan. Dr. Cherevan’s Rising Stars Article is titled “Immobilization of a [CoIIICoII(H2O)W11O39]7– Polyoxoanion for the Photocatalytic Oxygen Evolution Reaction” (DOI: 10.1021/acsmaterialsau.2c00025). The main focus of our research is the use of Cancer Nanotechnology for Precision Medicine in order to tackle crucial medical problems involved in the development of novel and highly effective diagnostic and therapy platforms for cancer. (J. Conde) João Conde is an Assistant Professor and Group Leader at NOVA Medical School, Universidade Nova de Lisboa. He received his Ph.D. in Biology, with a specialty in NanoBiotechnology from NOVA University and Universidad de Zaragoza in 2014, under the FP7 European Consortium NanoScieE+ – NANOTRUCK, for the development of multifunctional gold nanoparticles for gene silencing. He was then a Marie Curie Fellow at the Massachusetts Institute of Technology, Harvard-MIT Division for Health Sciences and Technology, and in the School of Engineering and Materials Science, Queen Mary University of London. From 2017 to 2019 he was a Junior Investigator at Instituto de Medicina Molecular. In 2019, he won an ERC Starting Grant to build a genetic biobarcode to profile breast cancer heterogeneity. He is also cofounder of the biotech company TargTex, Targeted Therapeutics for Glioblastoma Multiforme. Since 2020, he has also been part of the Global Burden of Disease (GBD) consortium from the Institute for Health Metrics and Evaluation (IHME), University of Washington. More information on Dr. Conde and his research can be found here: https://www.conde-nanolab.com/. Dr. Conde’s Rising Stars Perspective is titled “Gold Nanoconjugates for miRNA Modulation in Cancer Therapy: From miRNA Silencing to miRNA Mimics” (DOI: 10.1021/acsmaterialsau.2c00042). Our research bridges the gap between the understanding of molecular-level photophysics in solutions and the observed bulk-scale materials properties in condensed phases, which is crucial for the development of functional optical materials. (G. Han) Grace G. D. Han is currently a Landsman Assistant Professor of Chemistry at Brandeis University. Grace received her B.S. in Chemistry from POSTECH, Korea in 2010. Then she completed a Ph.D. in Chemistry at MIT with Prof. Timothy Swager in 2015, and her thesis focused on developing organic semiconductors for photovoltaics. Grace joined the Department of Materials Science and Engineering at MIT as a postdoctoral associate with Prof. Jeffrey Grossman before she started her faculty position at Brandeis in 2018. Her research group focuses on the design of light-responsive organic materials that incorporate photoswitches such as azoheteroarenes. The photoinduced reversible isomerization of switches translates to their phase transitions, which is investigated to control the storage of photon and thermal energy as well as the recycling of organocatalysts. More information about Dr. Han and her research can be found here: https://go.brandeis.edu/hangroup. Dr. Han’s Rising Stars Letter is titled “Light-Responsive Solid–Solid Phase Change Materials for Photon and Thermal Energy Storage” (DOI: 10.1021/acsmaterialsau.2c00055). The development of novel (bio)materials and devices is a key pillar of medical innovation and a major contributor to healthcare of the future. (I. Herrmann) Inge K. Herrmann currently is an Assistant Professor in the Department of Mechanical and Process Engineering at ETH Zürich and the Swiss Federal Laboratories for Materials Science and Technology (Empa). She obtained her B.Sc. in Chemical Engineering in 2006 and her Ph.D. in 2010 both from ETH Zürich. She joined the Beck-Schimmer Lab at University Hospital Zürich 2011–2013 and the Stevens Lab at Imperial College London 2013–2015 as a research associate. Her research is focused on medical technology innovation and her lab has developed novel surgical adhesives, multiscale medical imaging methods, and nanoparticle radioenhancers. More information about Dr. Herrmann and her research can be found here: www.nse.ethz.ch. Dr. Herrmann’s Rising Stars Perspective is titled “Fostering Medical Materials Innovation” (DOI: 10.1021/acsmaterialsau.2c00054). Our research group aspires to fully exploit the potential of solution-processed nanomaterials toward future electronics. (J. Kang) Joohoon Kang is an Assistant Professor of Materials Science and Engineering at Sungkyunkwan University (SKKU) in Korea. He received his B.S. and M.S. in Materials Science and Engineering from Yonsei University in 2009 and 2011, respectively, and his Ph.D. in Materials Science and Engineering from Northwestern University in 2018 under the supervision of Professor Mark C. Hersam. He was a postdoctoral fellow under Professor Peidong Yang at the University of California, Berkeley from 2018 to 2019. His current research interests include solution-based processing of nanoscale materials and their scalable applications in electronics, optoelectronics, and catalysis. More information about Dr. Kang and his research can be found here: http://mfmp.skku.edu. Dr. Kang’s Rising Stars Perspective is titled “Revisiting Solution-Based Processing of van der Waals Layered Materials for Electronics” (DOI: 10.1021/acsmaterialsau.2c00034). Fundamental studies on porous and crystalline materials and their developments will drive innovations in single-atom catalysts for CO2 reduction and rechargeable batteries. (Y. Kim) Yoonseob Kim is an Assistant Professor in the Department of Chemical and Biological Engineering at The Hong Kong University of Science and Technology. He studied Chemical Engineering at Hanyang University (2010), and received his Ph.D. from the Department of Chemical Engineering at the University of Michigan in 2016 (advisor: Prof. Nicholas A. Kotov). Subsequently, he worked in the Chemistry Department, Massachusetts Institute of Technology, as a postdoctoral associate from 2016 to 2019 with Prof. Timothy M. Swager. His research group currently synthesizes porous crystalline polymers and applies them to tackle energy and environmental problems. Current research topics include all-solid-state Li-metal batteries, solid electrolytes from covalent organic frameworks, and single-atom catalysts on covalent organic frameworks for CO2 reduction reaction. More information on Dr. Kim and his research can be found here: http://yoonseobkim.com/. Dr. Kim’s Rising Stars Perspective is titled “Single-Atom Catalysts on Covalent Organic Frameworks for CO2 Reduction” (DOI: 10.1021/acsmaterialsau.2c00061). Currently, the degradation of materials employed in electrochemical energy and conversion technologies limits their operational lifetime. If we can uncover how materials degrade at the fundamental level, we will be able to better predict, control, and ultimately develop regeneration strategies to recover their initial functionality. (P. Lopes) Pietro Papa Lopes is an Assistant Staff Scientist at the Materials Science Division, Argonne National Laboratory. Dr. Lopes obtained a bachelor’s degree in Chemistry from the University of Sao Paulo, Sao Carlos Chemistry Institute, in Brazil in 2007, and his Ph.D. in Chemistry under the supervision of Prof. Edson A. Ticianelli from the same university in 2013. He performed his postdoctoral research at Argonne National Laboratory in collaboration with Dr. Nenad Markovic from 2013 to 2016. His research is dedicated to advancing electrochemical processes critical to sustainable energy conversion and storage technologies, such as fuel cells, electrolyzers, and aqueous-based grid storage battery systems. His current focus is on understanding material structure–function–stability relationships at the fundamental level, employing well-defined materials and interfaces to uncover degradation mechanisms to allow the development of regeneration strategies and recover material functionality. More information about Dr. Lopes and his research can be found here: https://www.anl.gov/profile/pietro-papa-lopes. Dr. Lopes’ Rising Stars Perspective is titled “A Framework for the Relationships between Stability and Functional Properties of Electrochemical Energy Materials” (DOI: 10.1021/acsmaterialsau.2c00044). Our work uses operando magnetic resonance to probe battery degradation at the molecular-level to identify new routes to control and optimize electrochemical properties. (L. Marbella) Lauren Marbella is an Assistant Professor in the Department of Chemical Engineering at Columbia University. She received her B.S. degree in 2009 in Biochemistry from Duquesne University, where she did undergraduate research with Prof. Partha Basu. She went on to complete her Ph.D. in Chemistry at the University of Pittsburgh in 2016, under the direction of Prof. Jill Millstone. In 2017, she was named a Marie Curie Postdoctoral Fellow at the University of Cambridge, where she was supervised by Prof. Clare Gray, FRS. There, she was also named the Charles and Katharine Darwin Research Fellow, which recognizes the top junior fellow at Darwin College at the University of Cambridge. She joined the chemical engineering faculty at Columbia University in 2018. Her research group focuses on understanding the relationship between electrochemical performance and interfacial chemistry in devices for energy storage and conversion. Her research relies heavily on the use of nuclear magnetic resonance imaging (MRI) and spectroscopy to evaluate changes in material properties in real time to elucidate the chemical mechanisms underpinning degradation in Li and beyond Li-ion batteries. More information on Dr. Marbella and her research can be found here: https://www.marbella-lab.com. Dr. Marbella’s Rising Stars Article is titled “Transition Metal Dissolution Mechanisms and Impacts on Electronic Conductivity in Composite LiNi0.5Mn1.5O4 Cathode Films” (DOI: 10.1021/acsmaterialsau.2c00060). A fundamental requirement for advancing materials research is understanding how the nanoscale properties (e.g., defects) dictate the observed ensemble optoelectronic properties. (L. Nienhaus) Lea Nienhaus is an Assistant Professor in the Department of Chemistry at Florida State University. She obtained her B.Sc. in 2010 from the University of Ulm and then moved to the University of Illinois at Urbana–Champaign to pursue her Ph.D. in Physical Chemistry under the guidance of Professor Martin Gruebele. After successfully defending her Ph.D. in 2015, she moved to the Massachusetts Institute of Technology for her postdoctoral studies working on upconversion with Professor Moungi Bawendi. In 2018, she started her research program at Florida State University. Her work focuses on understanding the intricate (molecular level) optoelectronic processes occurring in hybrid organic/inorganic semiconductors by a combination of optical spectroscopy and scanning probe microscopy. More information on Dr. Nienhaus and her research can be found here: https://www.chem.fsu.edu/~nienhaus/index.html.. Dr. Nienhaus’ Rising Stars Perspective is titled “A Sensitizer of Purpose: Generating Triplet Excitons with Semiconductor Nanocrystals” (DOI: 10.1021/acsmaterialsau.2c00047). I hope that the materials we develop will help build a more sustainable and equitable future by providing access to efficient solar cells and affordable X-ray medical diagnostic tools. (M. Saidaminov) Makhsud I. Saidaminov is a Canada Research Chair Tier II in Advanced Functional Materials, and an Assistant Professor in the Department of Chemistry and Department of Electrical and Computer Engineering at the University of Victoria. Prior to this position, he was a Banting postdoctoral fellow with Prof. Edward H. Sargent at the University of Toronto (2017–2019), and a postdoctoral fellow with Prof. Osman Bakr at King Abdullah University of Science and Technology (2014–2016). Growing up in Tajikistan, he received his bachelor’s (2010) and Ph.D. (2013) degrees from Lomonosov Moscow State University. Dr. Saidaminov’s current research interests focus on physics and chemistry of hybrid materials, including halide perovskites for energy applications, all the way from sustainable harvesting of energy to its efficient consumption. More information on Dr. Saidaminov and his research can be found here: https://saidaminovlab.com/. Dr. Saidaminov’s Rising Stars Perspective is titled “High-Throughput Synthesis of Thin Films for the Discovery of Energy Materials: A Perspective” (DOI: 10.1021/acsmaterialsau.2c00028). Incorporating dynamic cross-links in polymer networks contributes to product life extension and waste reduction of 3D printed materials, and therefore offers a promising route toward closed-loop additive manufacturing. (V. Voet) Vincent Voet obtained his M.Sc. degree in Polymer Chemistry in 2010 at the University of Groningen in The Netherlands, after completing an external internship at Lawrence Berkeley National Laboratory, in California. He received his Ph.D. degree in 2015 for his research on the synthesis and self-assembly of fluorinated block copolymers for data storage applications in the research group of Prof. Dr. Katja Loos at the Zernike Institute for Advanced Materials, University of Groningen. Afterward, he stayed for one year in Lesotho, South Africa, where he developed new educational programs in Science at the Paray School of Nursing. In 2016, Dr. Voet started his career at NHL Stenden University of Applied Sciences in The Netherlands, and was appointed in 2018 as Associate Professor in the research group Circular Plastics. His current research focuses on (de)polymerization of polyesters, application of dynamic covalent polymer networks and 3D printing of sustainable photopolymers, in close collaboration with industrial partners and other knowledge institutes. More information about Dr. Voet and his research can be found here: https://www.nhlstenden.com/onderzoek/vincent-voet. Dr. Voet’s Rising Stars Perspective is titled “Closed-Loop Additive Manufacturing: Dynamic Covalent Networks in Vat Photopolymerization” (DOI: 10.1021/acsmaterialsau.2c00058). Nucleic acids–powerful building blocks for precise materials. (P. Wang) Pengfei Wang is currently a Professor at Shanghai Jiao Tong University School of Medicine. He earned his bachelor’s and master’s degrees in materials science and engineering from Tianjin University in 2007 and 2009, respectively. He then earned his doctoral degree in biomedical engineering from Purdue University in 2014 under the supervision of Prof. Chengde Mao. He conducted postdoctoral research study at Emory University School of Medicine in the lab of Prof. Yonggang Ke from 2014 to 2018. His research interest centers on building functional materials from the programmable self-assembly of nucleic acids for diverse applications in disease diagnostics and therapy. More information on Dr. Wang and his research can be found here: www.pengfeiwang.org. Dr. Wang’s Rising Stars Perspective is titled “Nucleic Acid Molecular Systems for In Vitro Detection of Biomolecules” (DOI: 10.1021/acsmaterialsau.2c00056). The thermal motion of atoms and molecules often dominates the electronic properties of molecular crystals. This Rising Stars Article investigates the relationship between molecular structure and the type of motion in the crystal. (O. Yaffe) Omer Yaffe is currently a senior scientist in the Chemical and Biological Physics Department at the Weizmann Institute of Science. He obtained a dual B.Sc. in Chemistry and Chemical Engineering at Ben Gurion University in 2005. He then completed his Ph.D. in the Department of Materials and Interfaces at the Weizmann Institute of Science in 2012, working with Prof. David Cahen. From 2013 to 2016, he worked as a postdoctoral fellow with Prof. Louis Brus and Prof. Tony Heinz at the Columbia University Energy Frontier Research Center. Dr. Yaffe’s group uncovers the connection between atomic and molecular structural dynamics and the functional properties of materials. They combine state-of-the-art optical spectroscopy methods, heat capacity, and electronic transport measurements to demonstrate that thermal fluctuations often profoundly affect the dielectric constant, heat capacity and transport, charge transport, and optical properties of materials. More information on Dr. Yaffe and his research can be found here: https://www.weizmann.ac.il/chembiophys/Yaffe/node/3. Dr. Yaffe’s Rising Stars Article is titled “Chemical Modifications Suppress Anharmonic Effects in the Lattice Dynamics of Organic Semiconductors” (DOI: 10.1021/acsmaterialsau.2c00020). New compounds enabling advances in material science are being thought out. We diversify the search for novel compounds by implementing unconventional synthesis methods. We further advance our understanding of how structure affects the properties by using an ensemble of synergistic characterization techniques. (J. Zaikina) Julia V. Zaikina has been an Assistant Professor at the Department of Chemistry, Iowa State University, since August 2017. Dr. Zaikina received her B.S. and M.S. degrees in Chemistry from Moscow State University, in 2005. She obtained her Ph.D. degree in 2008 while performing a joint research project between the Department of Chemistry, Moscow State University (Ph.D. advisor: Prof. Andrei V. Shevelkov) and Max-Plank-Institute for Chemical Physics of Solids, Dresden (Ph.D. adviser: Prof. Juri Grin). From 2008 to 2010, Dr. Zaikina did her first postdoctoral stint at the Department of Chemistry & Biochemistry, Florida State University, with Prof. Susan E. Latturner, and then in 2012, she joined the groups of Prof. Susan M. Kauzlarich and Prof. Alexandra Navrotsky at the Department of Chemistry, U. C. Davis for her second postdoctoral stint. Between 2014 and 2017, Dr. Zaikina held the position of research scientist in the group of Prof. Susan M. Kauzlarich and was a lecturer for general/inorganic chemistry in the Department of Chemistry, U. C. Davis. Her research interests are in the realm of inorganic and materials chemistry. In particular, her research utilizes unconventional synthesis routes to obtain complex solids and establishes their atomic and electronic structure to create new functional materials that address current scientific challenges in sustainable energy. More information about Dr. Zaikina and her research can be found here: https://group.chem.iastate.edu/Zaikina/index.html#. Dr. Zaikina’s Rising Stars Article is titled “Path Less Traveled: A Contemporary Twist on Synthesis and Traditional Structure Solution of Metastable LiNi12B8” (DOI: 10.1021/acsmaterialsau.2c00033). We look forward to watching these Rising Stars take their place in the firmament! We want to sincerely thank the researchers who contributed to this issue, to those in the community who nominated someone for this honor, our reviewers, and the materials research community that supports our early career scientists. Sincerely Yours, This article has not yet been cited by other publications. ACS Materials Au’s 2022 Rising Stars in Materials Science.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-12-27 , DOI:
10.1021/acsmaterialsau.2c00073
The security of future energy, hydrogen, is subject to designing high-performance, stable, and low-cost electrocatalysts for hydrogen and oxygen evolution reactions (HERs and OERs), for the realization of efficient overall water splitting. Two-dimensional (2D) metal–organic frameworks (MOFs) introduce a large family of materials with versatile chemical and structural features for a variety of applications, such as supercapacitors, gas storage, and water splitting. Herein, a series of nanocomposites based on NCM/Ni-BDC@NF (N═Ni, C═Co, M:F═Fe, C═Cu, and Z═Zn, BDC: benzene dicarboxylic acid, NF: nickel foam) were directly developed on NF using a facile yet scalable solvothermal method. After coupling, the electronic structure of metallic atoms was well-modulated. Based on the XPS results, for the NCF/Ni-BDC, cationic atoms shifted to higher oxidation states, favorable for the OER. Conversely, for the NCZ/Ni-BDC and NCC/Ni-BDC nanocomposites, cationic atoms shifted to lower oxidation states, advantageous for the HER. The as-prepared NCF/Ni-BDC demonstrated prominent OER performance, requiring only 1.35 and 1.68 V versus a reversible hydrogen electrode to afford 10 and 50 mA cm–2 current densities, respectively. On the cathodic side, NCZ/Ni-BDC exhibited the best HER activity with an overpotential of 170 and 350 mV to generate 10 and 50 mA cm–2, respectively, under 1.0 M KOH medium. In a two-electrode alkaline electrolyzer, the assembled NCZ/Ni-BDC (cathode) ∥ NCF/Ni-BDC (anode) couple demanded a cell voltage of only 1.58 V to produce 10 mA cm–2. The stability of NCF/Ni-BDC toward OER was also exemplary, experiencing a continuous operation at 10, 20, and 50 mA cm–2 for nearly 45 h. Surprisingly, the overpotential after OER stability at 50 mA cm–2 dropped drastically from 450 to 200 mV. Finally, the faradaic efficiencies for the overall water splitting revealed the respective values of 100 and 85% for the H2 and O2 production at a constant current density of 20 mA cm–2.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-06-27 , DOI:
10.1021/acsmaterialsau.2c00027
The lack of freshwater has been threatening many people who are living in Africa, the Middle East, and Oceania, while the discovery of freshwater harvesting technology is considered a promising solution. Recent advances in structured surface materials, metal–organic frameworks, hygroscopic inorganic compounds (and derivative materials), and functional hydrogels have demonstrated their potential as platform technologies for atmospheric water (i.e., supersaturated fog and unsaturated water) harvesting due to their cheap price, zero second energy requirement, high water capture capacity, and easy installation and operation compared with traditional water harvesting methods, such as long-distance water transportation, seawater desalination, and electrical dew collection devices in rural areas or individual-scale emergent usage. In this contribution, we highlight recent developments in functional materials for “passive” atmospheric water harvesting application, focusing on the structure–property relationship (SPR) to illustrate the transport mechanism of water capture and release. We also discuss technical challenges in the practical applications of the water harvesting materials, including low adaptability in a harsh environment, low capacity under low humidity, self-desorption, and insufficient solar-thermal conversion. Finally, we provide insightful perspectives on the design and fabrication of atmospheric water harvesting materials.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-11-09 , DOI:
10.1021/acsmaterialsau.2c00059
A central aim of materials discovery is an accurate and numerically reliable description of thermodynamic properties, such as the enthalpies of formation and decomposition. The r2SCAN revision of the strongly constrained and appropriately normed (SCAN) meta-generalized gradient approximation (meta-GGA) balances numerical stability with high general accuracy. To assess the r2SCAN description of solid-state thermodynamics, we evaluate the formation and decomposition enthalpies, equilibrium volumes, and fundamental band gaps of more than 1000 solids using r2SCAN, SCAN, and PBE, as well as two dispersion-corrected variants, SCAN+rVV10 and r2SCAN+rVV10. We show that r2SCAN achieves accuracy comparable to SCAN and often improves upon SCAN’s already excellent accuracy. Although SCAN+rVV10 is often observed to worsen the formation enthalpies of SCAN and makes no substantial correction to SCAN’s cell volume predictions, r2SCAN+rVV10 predicts marginally less accurate formation enthalpies than r2SCAN, and slightly more accurate cell volumes than r2SCAN. The average absolute errors in predicted formation enthalpies are found to decrease by a factor of 1.5 to 2.5 from the GGA level to the meta-GGA level. Smaller decreases in error are observed for decomposition enthalpies. For formation enthalpies r2SCAN improves over SCAN for intermetallic systems. For a few classes of systems─transition metals, intermetallics, weakly bound solids, and enthalpies of decomposition into compounds─GGAs are comparable to meta-GGAs. In total, r2SCAN and r2SCAN+rVV10 can be recommended as stable, general-purpose meta-GGAs for materials discovery.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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16.30 | 16 | Science Citation Index Science Citation Index Expanded | Not |
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